molecular formula C7H7FN2O2 B6173742 (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid CAS No. 2567517-41-1

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid

Cat. No.: B6173742
CAS No.: 2567517-41-1
M. Wt: 170.1
InChI Key:
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Description

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid is a fluorinated organic compound featuring a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-dicarbonyl compounds.

    Fluorination: Introduction of the fluorine atom can be achieved using electrophilic fluorinating agents such as Selectfluor.

    Formation of the Propenoic Acid Moiety: This can be accomplished through various methods, including the Wittig reaction or Heck coupling.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid can undergo several types of chemical reactions:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)propanoic acid: Lacks the double bond present in (2Z)-3-fluoro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid.

    3-chloro-3-(1-methyl-1H-pyrazol-3-yl)prop-2-enoic acid: Contains a chlorine atom instead of fluorine.

    3-fluoro-3-(1-ethyl-1H-pyrazol-3-yl)prop-2-enoic acid: Features an ethyl group instead of a methyl group on the pyrazole ring.

Uniqueness

The presence of the fluorine atom in this compound imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.

Properties

CAS No.

2567517-41-1

Molecular Formula

C7H7FN2O2

Molecular Weight

170.1

Purity

95

Origin of Product

United States

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